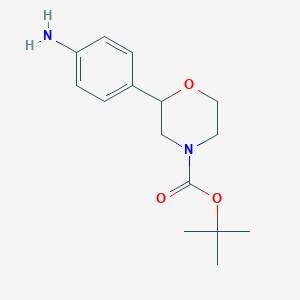

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate

Description

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate (CAS: 1002726-96-6) is a morpholine-derived compound featuring a tert-butyl carboxylate group at the 4-position and a 4-aminophenyl substituent at the 2-position of the morpholine ring. Its enantiomer, (S)-tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate (CAS: 1260220-43-6), has also been synthesized . The compound’s crystal structure reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds, forming a three-dimensional network . This structural motif is critical for its role as an intermediate in pharmaceuticals, particularly in developing α₂ adrenergic receptor agonists .

The tert-butyl group enhances steric bulk and metabolic stability, while the 4-aminophenyl moiety enables hydrogen bonding and π-π interactions, making it valuable in drug design.

Properties

IUPAC Name |

tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLFTAZSKDUPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729085 | |

| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002726-96-6 | |

| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 252.32 g/mol

- Functional Groups :

- Morpholine ring

- Tert-butyl group

- Aminophenyl group

These components contribute to its unique reactivity and biological properties, with the morpholine moiety suggesting potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds and electrostatic interactions with enzymes, influencing their activity. This interaction may lead to inhibition or activation of various enzymes, resulting in diverse biological effects.

- Cell Membrane Permeability : The presence of the tert-butyl ester enhances lipophilicity, facilitating the compound's passage through biological membranes, which is crucial for its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been reported to suppress TNF-R production significantly in mouse models, indicating a potential role in inflammatory-related cancers .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found that at concentrations above 10 µM, the compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

- Mechanism of Action : The compound interacts with enzymes and receptors through hydrogen bonding, facilitated by the aminophenyl group, while the morpholine ring provides stability. The tert-butyl ester enhances lipophilicity, aiding in membrane permeability.

Biological Studies

The compound is utilized in biological studies to understand its interactions with various biomolecules:

- Anticancer Activity : Related compounds have shown significant anticancer properties, inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (IC50 values indicating potent activity). Selective toxicity towards cancer cells compared to non-cancerous cells has been observed, suggesting a favorable therapeutic window.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Case Study 1: Anticancer Properties

Recent studies have indicated that related compounds exhibit significant anticancer activity:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines.

Case Study 2: Therapeutic Applications

Research has shown that this compound can act as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1), indicating potential applications in treating:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacological and Reactivity Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in the target compound donates electrons, enhancing nucleophilicity and hydrogen-bonding capacity. In contrast, bromophenyl (CAS 920802-74-0) and fluorosulfonylmethyl (CAS 1955532-06-5) substituents are electron-withdrawing, favoring electrophilic reactivity and cross-coupling applications .

- Steric and Solubility Effects: Compounds with aliphatic amines (e.g., aminomethyl, CAS 140645-53-0) exhibit greater conformational flexibility but reduced aromatic interactions compared to the rigid 4-aminophenyl group . The hydroxyethyl substituent (CAS 136992-21-7) increases hydrophilicity, beneficial for bioavailability, while the tert-butyl group maintains lipophilicity .

- Stereochemical Influence: Enantiomers like (S)-tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate (CAS 1260220-43-6) may exhibit distinct binding affinities to chiral targets, such as adrenergic receptors .

Preparation Methods

The introduction of the tert-butyl carbamate (Boc) protecting group on the morpholine nitrogen is a critical step. A greener, metal- and solvent-free method for chemoselective N-Boc protection of amines has been reported using sulfonic acid-functionalized graphene oxide (SrGO) as a catalyst. This method achieves high yields (up to 93%) of tert-butyl morpholine-4-carboxylate derivatives in short reaction times (11-40 minutes) under mild conditions, often at room temperature and solvent-free or in solvents like dichloromethane or ethanol.

| Catalyst | SrGO (sulfonic acid graphene oxide) |

|---|---|

| Conditions | Room temperature, solvent-free or DCM, EtOH |

| Reaction time | 11-40 minutes |

| Yield | Up to 93% |

| Product | tert-Butyl morpholine-4-carboxylate derivatives |

Reduction and Hydrogenation Steps

In some synthetic routes, the 4-aminophenyl moiety is introduced by catalytic hydrogenation of nitro-substituted precursors. For example, starting from p-nitroaniline, amidation followed by catalytic hydrogenation yields 4-(4-aminophenyl)morpholin-3-one intermediates, which can be further transformed into the target compound. This method avoids ring-opening side reactions by carefully controlling reaction conditions such as temperature and pH, achieving high purity (up to 99.9%) and good overall yield (~85%).

Detailed Reaction Conditions and Observations

| Step | Reaction Conditions | Observations/Notes |

|---|---|---|

| Amidation coupling | HBTU, N-methylmorpholine, DMF, 20 °C, 72 h | Requires prolonged stirring; yields moderate |

| Boc protection | SrGO catalyst, solvent-free or DCM, RT | Fast reaction; environmentally friendly; high yield |

| Catalytic hydrogenation | Hydrogen gas, Pd/C catalyst, controlled pH | Avoids morpholinone ring degradation; high purity |

| Purification | Silica gel chromatography | Necessary to isolate pure compound |

Research Findings and Optimization

- The use of SrGO as a catalyst for Boc protection significantly reduces reaction time and increases yield compared to traditional methods.

- Prolonged reaction times during amidation in DMF at room temperature ensure complete coupling but require careful monitoring to prevent side reactions.

- Avoiding catalytic hydrogenation on substrates containing both nitro and morpholinone rings prevents low yields due to ring instability; alternative reduction strategies or stepwise synthesis improve outcomes.

- Thermal deprotection of Boc groups can be achieved under continuous flow conditions without acid catalysts, minimizing degradation and improving product purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidation coupling | HBTU, N-methylmorpholine, DMF | RT, 72 h | 60-70 | Straightforward, well-established | Long reaction time |

| Boc protection with SrGO | SrGO catalyst | RT, solvent-free or DCM, 11-40 min | Up to 93 | Fast, green, high yield | Requires catalyst preparation |

| Catalytic hydrogenation | Pd/C, H2 gas | Controlled pH, RT | ~85 | High purity, avoids ring-opening | Sensitive to morpholinone stability |

| Thermal Boc deprotection | Continuous flow, no acid catalyst | 180-230 °C | 55-70 | Selective, less degradation | Requires specialized equipment |

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate?

- Methodological Answer : Synthesis often involves nucleophilic substitution of halogenated precursors (e.g., 4-aminophenyl derivatives) with tert-butyl carboxylate intermediates, followed by cyclization to form the morpholine ring. Key steps include:

- Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis of intermediates .

- Catalysts like triethylamine to facilitate nucleophilic acyl substitution reactions .

- Protection/deprotection strategies for the amine group to avoid side reactions during cyclization .

Q. How is the compound structurally characterized after synthesis?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : H and C NMR to verify substituent positions on the morpholine ring and aromatic system .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the common chemical reactions involving the tert-butyl ester group in this compound?

- Methodological Answer : The tert-butyl ester is prone to acid-catalyzed hydrolysis (e.g., using trifluoroacetic acid) to yield carboxylic acid derivatives. Reaction optimization includes:

- Controlled temperature (0–25°C) to prevent decomposition of the morpholine ring .

- Solvent selection (e.g., dichloromethane) to balance reactivity and stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the 4-aminophenyl substituent?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines torsional angles and hydrogen-bonding networks. For example:

Q. How do researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions are resolved via:

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or nitrophenyl variants) to isolate substituent-specific effects .

- Computational docking : Molecular dynamics simulations predict binding modes to receptors/enzymes, validated by mutagenesis studies .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer : Key approaches include:

- Continuous flow reactors : Enhance mixing and heat transfer for cyclization steps, reducing side-product formation .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify robust conditions .

- In-line analytics : Real-time monitoring via FTIR or HPLC ensures intermediate stability during prolonged reactions .

Q. How is chiral purity ensured in enantiomerically enriched derivatives of this compound?

- Methodological Answer : Chiral integrity is maintained through:

- Asymmetric synthesis : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization .

- Chiral HPLC : Analytical separation with polysaccharide columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (ee) .

- Circular dichroism (CD) : Correlates optical activity with absolute configuration for crystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.